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Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzoic acid

Cat. No.: B1320512 Get Quote

An In-depth Technical Guide to 2-Fluoro-5-formylbenzoic Acid (CAS: 550363-85-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic organic compound featuring a

carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This unique combination of

functional groups makes it a highly valuable building block in organic synthesis, particularly in

the fields of medicinal chemistry and materials science.[1] The presence of fluorine can

significantly enhance the metabolic stability and binding affinity of drug candidates, making

fluorinated precursors like this one especially sought after in modern drug discovery.[1]

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, reactivity, and applications of 2-Fluoro-5-formylbenzoic acid, with a focus on its

role as a key intermediate in the synthesis of pharmaceuticals such as the PARP inhibitor

Olaparib.[1]

Physicochemical and Spectroscopic Data
The properties of 2-Fluoro-5-formylbenzoic acid are summarized in the tables below.

Table 1: Physicochemical Properties
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Property Value Reference(s)

CAS Number 550363-85-4 [2]

Molecular Formula C₈H₅FO₃ [2][3]

Molecular Weight 168.12 g/mol [2][3]

IUPAC Name 2-fluoro-5-formylbenzoic acid [2]

Appearance Colorless to light yellow solid [4]

Melting Point ~140-145 °C [4]

Solubility
Soluble in ethanol, chloroform,

DMSO; slightly soluble in water
[4]

Storage Conditions 2-8°C, under inert atmosphere [5]

Table 2: Spectroscopic Data (Predicted and Theoretical)
Experimental spectral data is not widely available in published literature. The following are

predicted values based on the compound's structure.
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Spectroscopy Feature
Predicted
Wavenumber /
Chemical Shift

Reference(s)

Infrared (IR)
O-H stretch
(Carboxylic Acid)

2500-3300 cm⁻¹
(broad)

[1]

C=O stretch

(Carboxylic Acid)
~1700-1725 cm⁻¹ [1]

C=O stretch

(Aldehyde)
~1680-1700 cm⁻¹ [1]

C-H stretch

(Aldehyde)

~2820 and 2720 cm⁻¹

(weak)
[1]

C-F stretch ~1200-1300 cm⁻¹ [1]

¹H NMR
Aldehyde Proton (-

CHO)
~10 ppm [6]

Aromatic Protons

7.5 - 8.5 ppm

(complex splitting due

to F-coupling)

[6]

Carboxylic Acid

Proton (-COOH)
>10 ppm (broad)

¹³C NMR
Carbonyl Carbon

(Carboxylic Acid)
>165 ppm [6]

Carbonyl Carbon

(Aldehyde)
>190 ppm [6]

| | Aromatic Carbons | 115-165 ppm (C-F coupling observable) |[6] |

Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-5-formylbenzoic acid is most commonly achieved via a two-step

process starting from 3-bromo-4-fluorobenzaldehyde. This involves the formation of a nitrile
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intermediate, 2-fluoro-5-formylbenzonitrile, followed by its hydrolysis to the final carboxylic acid.

[6]

Diagram: Synthetic Workflow

3-Bromo-4-fluorobenzaldehyde

2-Fluoro-5-formylbenzonitrile

  + CuCN
  NMP, 170°C

2-Fluoro-5-formylbenzoic acid

  Acid or Base Hydrolysis
  (e.g., LiOH, H₂O/THF)

Click to download full resolution via product page

Caption: Synthesis of 2-Fluoro-5-formylbenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-5-
formylbenzonitrile (Intermediate)
This protocol is adapted from the synthesis of the nitrile intermediate as described in the

literature.[7]

Reaction Setup: In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g,

0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[7]

Reagent Addition: Add cuprous cyanide (CuCN) (50.6 g, 0.56 mol) to the reaction mixture.[7]

Reaction Conditions: Heat the mixture to 170°C with continuous stirring and maintain

overnight.[7]
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Work-up: After cooling to room temperature, add diatomaceous earth and stir. Filter the

mixture.[7]

Extraction: Transfer the filtrate to a separatory funnel containing 400 mL of water and 500 mL

of ethyl acetate. Wash the organic phase twice with water.[7]

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure. Recrystallize the resulting residue from a mixture of

petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

[7]

Representative Protocol: Hydrolysis to 2-Fluoro-5-
formylbenzoic Acid
A specific protocol for the hydrolysis of 2-fluoro-5-formylbenzonitrile is not readily available.

This representative protocol is based on a similar hydrolysis of a fluorinated benzoic ester.[8]

Reaction Setup: Dissolve 2-fluoro-5-formylbenzonitrile (1 eq.) in a 3:1 solvent mixture of

Tetrahydrofuran (THF) and water.

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3 eq.) to the solution at

room temperature.

Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours,

monitoring by TLC until the starting material is consumed.

Work-up: Remove the THF by distillation under reduced pressure. Dilute the aqueous

residue with cold water.

Acidification: Adjust the pH to approximately 3 using 1.5 N HCl (aq.).

Extraction and Purification: Extract the aqueous phase with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield 2-fluoro-5-formylbenzoic acid.

Chemical Reactivity and Applications
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The utility of 2-fluoro-5-formylbenzoic acid stems from the distinct reactivity of its three

functional groups.[1]

Diagram: Key Chemical Reactions

2-Fluoro-5-formylbenzoic acid
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F
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Caption: Reactivity of the key functional groups.

Carboxylic Acid Group: Readily undergoes nucleophilic acyl substitution to form esters,

amides, and acid chlorides, providing a key handle for molecular elaboration.[1]

Formyl (Aldehyde) Group: Can be selectively reduced to a primary alcohol, oxidized to a

second carboxylic acid (forming 4-fluoro-isophthalic acid), or used in condensation reactions

like the Wittig reaction or reductive amination.[1]

Aromatic Fluorine: The fluorine atom can be displaced via nucleophilic aromatic substitution.

This reaction is facilitated by the strong electron-withdrawing effects of the ortho-carboxyl

and para-formyl groups, which stabilize the negatively charged Meisenheimer complex

intermediate.[1]

These reactive sites make the compound a crucial intermediate for pharmaceuticals, serving as

a precursor for antimicrobial agents and as a foundational element in structure-activity

relationship (SAR) studies.[1][9]
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Application in Drug Development: Olaparib and
PARP Inhibition
A prominent application of 2-fluoro-5-formylbenzoic acid is its use as a key starting material

for the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1] PARP

inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair

pathways in tumor cells.[10]

The Principle of Synthetic Lethality
The mechanism of action relies on a concept called "synthetic lethality." In cells with mutations

in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks

(DSBs)—homologous recombination (HR)—is defective.[10] These cells become heavily reliant

on the PARP-mediated base excision repair (BER) pathway to fix DNA single-strand breaks

(SSBs).[9]

When a PARP inhibitor like Olaparib is introduced, it blocks the BER pathway.[1] Consequently,

the unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[4]

In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway

leads to catastrophic genomic instability and, ultimately, selective cell death.[1][10]

Diagram: PARP Inhibition Signaling Pathway
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Mechanism of PARP Inhibition in BRCA-Deficient Cancer Cells
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Caption: The concept of synthetic lethality with PARP inhibitors.

Safety Information
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2-Fluoro-5-formylbenzoic acid is a chemical irritant and should be handled with appropriate

safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements
Category Code Statement Reference(s)

Hazard H302 Harmful if swallowed [11]

H315 Causes skin irritation [2]

H319
Causes serious eye

irritation
[2]

H335
May cause respiratory

irritation
[2]

Precautionary P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray

[6]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection

[6]

P302+P352

IF ON SKIN: Wash

with plenty of soap

and water

[6]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing

[6]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before

handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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